![molecular formula C17H13ClO3S B4420448 (4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone](/img/structure/B4420448.png)
(4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone
Übersicht
Beschreibung
(4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone, also known as CCFM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CCFM is a synthetic compound that is derived from furan and phenyl chloride. It has been found to have several interesting properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which could make it a promising candidate for use in cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. It has also been found to inhibit the expression of certain genes that are involved in inflammation and cell proliferation. These effects could make it useful in the treatment of various diseases, including cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone in lab experiments is its high potency and selectivity. It has been found to have activity against several types of cancer cells, while sparing normal cells. This could make it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could make it difficult to use in certain types of assays.
Zukünftige Richtungen
There are several potential future directions for research on (4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone. One area of interest is in the development of more efficient synthesis methods that could increase the yield and purity of the final product. Another area of research could be in the development of new derivatives of this compound that could have improved activity and selectivity against cancer cells. Additionally, more research could be done to elucidate the mechanism of action of this compound and to identify potential targets for its use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone has been found to have several potential applications in scientific research. One of the most promising areas of application is in the field of drug discovery. This compound has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[5-(furan-2-ylmethylsulfanylmethyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3S/c18-13-5-3-12(4-6-13)17(19)16-8-7-15(21-16)11-22-10-14-2-1-9-20-14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNUAYWXLNLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC2=CC=C(O2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420375.png)
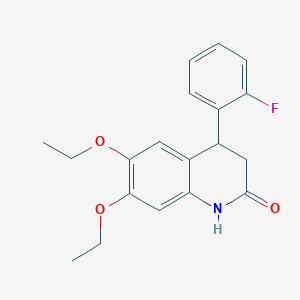
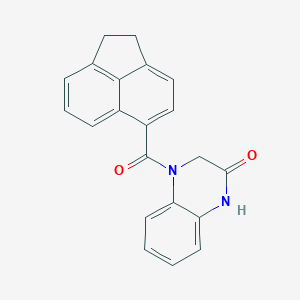
![1-methyl-4-piperazin-1-yl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4420403.png)

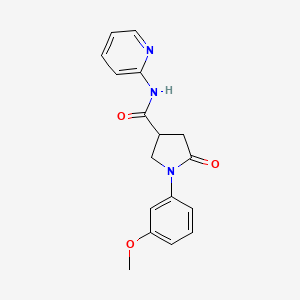
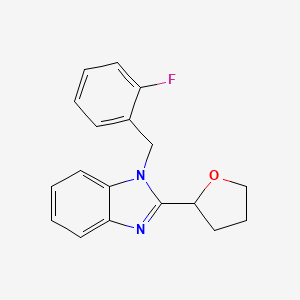
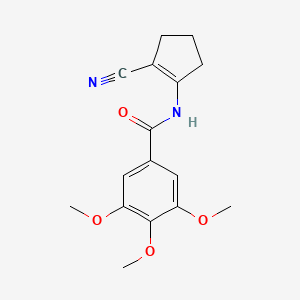
![5-{[(1-ethyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420426.png)
![7-methyl-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4420443.png)
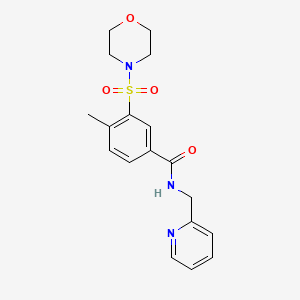
![1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420459.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4420466.png)
![9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole](/img/structure/B4420472.png)